[3-bromo-5-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furanyl)-2-propenoic acid [3-bromo-5-[[[(2-hydroxyphenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a member of salicylamides.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of heterocycles, with studies demonstrating its reactions with various nucleophiles. This includes its reaction with aniline or p-toluidine, leading to the formation of 2-pyrrolones, and with methanol to produce 2-pyrrolone derivatives. These reactions illustrate the compound's role in the formation of complex organic structures (Kollenz, Ziegler, Ott, Igel, 1976).
Antitumor Properties
- Research indicates that derivatives of this compound exhibit antitumor activities. In a study, various substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid esters, starting from 3-(2-furyl)-2-phenyl-acrylic acids, were synthesized and tested against different malignant cell lines. These compounds showed significant inhibitory effects on tumor cell proliferation (Hranjec, Grdiša, Pavelić, Boykin, Karminski-Zamola, 2003).
Cytotoxic Activity
- Derivatives of 2- and 3-benzo[b]furancarboxylic acids, related to the compound , were prepared and evaluated for cytotoxic potential. These compounds showed significant cytotoxic activities against human cancer cell lines, highlighting their potential in cancer therapy (Kossakowski, Ostrowska, Hejchman, Wolska, 2005).
Kinetic and Electrochemical Studies
- Studies on the kinetics of the alkaline hydrolysis of vinyl esters of furan-2-carboxylic, trans-β-(2-furyl)acrylic, and trans-cinnamic acids, including the compound , have been conducted. These studies explored the electrochemical activities and established a correlation between the rate of hydrolysis of esters and their electrochemical properties (Skvortsova, Mansurov, Deriglazov, 1974).
Applications in Organic Synthesis
- The compound has been involved in organic synthesis processes, such as the synthesis of 5-Benzoyl-6-phenyl-1,3-dioxin-4-ones, indicating its utility in creating a diverse range of organic molecules (Kollenz, Ziegler, Ott, Kriwetz, 1977).
Antioxidant Activity
- Some derivatives of the compound have been synthesized and tested for their antioxidant activities. This research revealed that certain derivatives, particularly those with isobutyl substituents, effectively scavenged superoxide anions and protected against reperfusion injury (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, Couquelet, 1998).
Properties
Molecular Formula |
C21H15BrN2O5 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[3-bromo-5-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C21H15BrN2O5/c22-15-10-14(13-23-24-21(27)18-5-1-2-6-19(18)25)11-17(12-15)29-20(26)8-7-16-4-3-9-28-16/h1-13,25H,(H,24,27)/b8-7+,23-13+ |
InChI Key |
GUJZNUYORLJTAE-MOTGWWFASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC(=C2)Br)OC(=O)C=CC3=CC=CO3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC(=C2)Br)OC(=O)C=CC3=CC=CO3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.